[3-(2,4-Dichlorophenoxy)propyl]methyl-cyanocarbonimidodithioate
Description
[3-(2,4-Dichlorophenoxy)propyl]methyl-cyanocarbonimidodithioate is a sulfur-containing imine derivative characterized by a cyanocarbonimidodithioate core linked to a 2,4-dichlorophenoxypropyl chain. This compound belongs to a class of organosulfur agents with applications in synthetic chemistry and materials science. Its structure combines electron-withdrawing substituents (chlorine atoms) and nucleophilic dithioate groups, enabling dual reactivity as both an electrophile and a nucleophile. The 2,4-dichlorophenoxy moiety enhances its stability and modulates electronic interactions, while the propyl spacer balances steric accessibility and conformational flexibility. Research highlights its utility in cross-coupling reactions and as a ligand precursor for transition-metal catalysts .
Properties
Molecular Formula |
C12H12Cl2N2OS2 |
|---|---|
Molecular Weight |
335.3 g/mol |
IUPAC Name |
[3-(2,4-dichlorophenoxy)propylsulfanyl-methylsulfanylmethylidene]cyanamide |
InChI |
InChI=1S/C12H12Cl2N2OS2/c1-18-12(16-8-15)19-6-2-5-17-11-4-3-9(13)7-10(11)14/h3-4,7H,2,5-6H2,1H3 |
InChI Key |
SUQZOTWKTPGNNP-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=NC#N)SCCCOC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2,4-Dichlorophenoxy)propyl]methyl-cyanocarbonimidodithioate involves several steps. One common method includes the reaction of 2,4-dichlorophenol with 3-chloropropylamine to form an intermediate, which is then reacted with methyl isothiocyanate to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography are often employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[3-(2,4-Dichlorophenoxy)propyl]methyl-cyanocarbonimidodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the cyanocarbonimidodithioate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
[3-(2,4-Dichlorophenoxy)propyl]methyl-cyanocarbonimidodithioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of [3-(2,4-Dichlorophenoxy)propyl]methyl-cyanocarbonimidodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s closest analogs include [3-(4-Chloro-3-methylphenoxy)propyl]methyl-cyanocarbonimidodithioate (sc-335646), which shares the cyanocarbonimidodithioate backbone but differs in aromatic substitution. Below is a detailed comparison:
Structural and Electronic Differences
| Property | [3-(2,4-Dichlorophenoxy)propyl]methyl-cyanocarbonimidodithioate | [3-(4-Chloro-3-methylphenoxy)propyl]methyl-cyanocarbonimidodithioate |
|---|---|---|
| Aromatic Substituents | 2,4-Dichloro | 4-Chloro-3-methyl |
| Electronic Effects | Strong electron-withdrawing (Cl) at para and ortho positions | Moderate electron-withdrawing (Cl) + electron-donating (methyl) |
| Steric Bulk | Moderate (Cl atoms at 2,4 positions) | Increased (methyl group introduces steric hindrance) |
| Molecular Weight | ~390.3 g/mol (calculated) | ~384.9 g/mol (reported: sc-335646) |
The 2,4-dichloro substitution in the target compound creates a stronger electron-deficient aromatic system compared to the 4-chloro-3-methyl analog. This enhances its electrophilicity, particularly in reactions involving nucleophilic aromatic substitution (SNAr). Conversely, the methyl group in sc-335646 introduces steric constraints that slow down certain reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
